Chemical and physical properties of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
Chemical and physical properties of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
Technical Whitepaper: Chemical and Physical Properties of 2-Chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine
Executive Summary
In the landscape of modern targeted therapeutics, substituted pyrimidines serve as foundational scaffolds for a vast array of small-molecule inhibitors. Specifically, 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (CAS: 1338494-90-8) is a highly specialized, bifunctional building block extensively utilized in the synthesis of kinase inhibitors (e.g., LRRK2, BTK, and Syk modulators)[1][2]. As a Senior Application Scientist, I have structured this technical guide to move beyond basic data sheets. We will dissect the structural causality of this molecule, explore the mechanistic rationale behind its regioselective synthesis, and provide self-validating experimental protocols for its application in drug discovery workflows.
Chemical Identity and Quantitative Data
The utility of this intermediate lies in its precise balance of reactivity and physicochemical properties. The 5-fluoro modification subtly alters the lipophilicity and basicity of the pyrimidine core, while the 3-methoxypropylamine side chain introduces a flexible, solvent-exposed motif capable of hydrogen bonding[3].
Table 1: Chemical and Physical Properties
| Property | Value | Causality / Significance |
| IUPAC Name | 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine | Standardized nomenclature for regulatory tracking. |
| CAS Registry Number | 1338494-90-8 | Unique identifier for procurement and safety[3]. |
| Molecular Formula | C8H11ClFN3O | Dictates exact mass for mass spectrometry (MS) validation. |
| Molecular Weight | 219.64 g/mol | Low molecular weight allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| MDL Number | MFCD20441388 | Database identifier for cheminformatics[4]. |
| Physical State | Solid / Crystalline Powder | Facilitates gravimetric precision during reaction setup. |
| Purity Standard | ≥98% (HPLC) | Critical to prevent amplification of isomeric impurities in downstream multi-step syntheses[3]. |
| Mass Spec (ESI+) | m/z 220.0 [M+H]⁺ | Primary diagnostic ion for In-Process Control (IPC). |
Structural Causality and Reactivity Profile
To effectively utilize this intermediate, one must understand the electronic push-and-pull within the pyrimidine ring. The molecule is not merely a collection of atoms; it is a finely tuned electrophilic system designed for orthogonal functionalization.
Caption: Functional group causality and pharmacophoric contributions of the intermediate.
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The 5-Fluoro Effect: Fluorine at the 5-position exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent pyrimidine nitrogens. This increases the metabolic stability of the final drug candidate and strongly activates the C2 position for subsequent Nucleophilic Aromatic Substitution (SNAr)[2].
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The 2-Chloro Handle: Chlorine serves as an excellent leaving group. Because the 4-position is already occupied by an amine, the C2-Cl bond remains the sole reactive site for cross-coupling (e.g., Buchwald-Hartwig amination) or high-temperature SNAr with anilines[1].
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The 3-Methoxypropyl Motif: This flexible ether-amine chain is typically directed toward the solvent-exposed region of a kinase active site. It improves the aqueous solubility of the final Active Pharmaceutical Ingredient (API) and provides a hydrogen-bond acceptor (the ether oxygen) to interact with water networks or specific amino acid residues.
Synthesis Methodology and Regioselectivity
The synthesis of 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine relies on the regioselective mono-amination of 2,4-dichloro-5-fluoropyrimidine.
Mechanistic Rationale: Why does the amine attack C4 instead of C2? While both C2 and C4 are highly electrophilic, the C4 position is more susceptible to nucleophilic attack at low temperatures. The 5-fluoro group donates electron density via resonance (+M effect) to the ortho (C4) and para (C6) positions, but its strong inductive withdrawal (-I effect) dominates the local electrostatic environment. The transition state for C4-attack is kinetically favored. Strict temperature control (0–5 °C) is the causal factor that prevents the thermodynamic C2-substitution byproduct.
Caption: Regioselective SNAr synthesis workflow of the target pyrimidine intermediate.
Protocol 1: Self-Validating Regioselective Synthesis
This protocol is engineered as a self-validating system. By embedding In-Process Controls (IPC), the chemist is forced to verify the mechanistic integrity of the reaction before proceeding.
Reagents:
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2,4-Dichloro-5-fluoropyrimidine (1.0 eq)
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3-Methoxypropylamine (1.05 eq)
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N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
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Solvent: Anhydrous Tetrahydrofuran (THF) or Ethanol (EtOH)
Step-by-Step Methodology:
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System Initialization: Charge a dry, nitrogen-flushed reactor with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous THF (10 mL/g of starting material).
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Thermal Control (Critical): Cool the reactor to 0–5 °C using an ice/water bath. Causality: Temperatures above 10 °C will exponentially increase the formation of the C2-aminated regioisomer.
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Base Addition: Add DIPEA (1.5 eq) in one portion. Stir for 5 minutes.
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Nucleophile Delivery: Dissolve 3-methoxypropylamine (1.05 eq) in THF (2 mL/g) and add dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
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Self-Validation (IPC): After 2 hours, sample the reaction mixture for LC-MS analysis.
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Validation Metric: The reaction is deemed successful if the starting material peak is <1% by UV area, and the target product (m/z 220 [M+H]⁺) constitutes >92% of the product manifold. If the C2-isomer (m/z 220, differing retention time) exceeds 5%, the thermal control was breached.
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Quench and Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically pure enough for downstream use, but can be recrystallized from hexanes/ethyl acetate if the purity is <95%.
Protocol 2: Downstream Elaboration (C2-Functionalization)
To build a mature kinase inhibitor, the 2-chloro handle must be displaced by an aryl amine (aniline) to form a 2,4-diaminopyrimidine core[2].
Step-by-Step Methodology:
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Reaction Setup: Combine 2-chloro-5-fluoro-N-(3-methoxypropyl)pyrimidin-4-amine (1.0 eq) and the target aniline (1.2 eq) in 1-butanol or N-Methyl-2-pyrrolidone (NMP).
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Catalysis: Add a catalytic amount of Trifluoroacetic acid (TFA) (0.1 eq). Causality: The acid protonates the pyrimidine N1/N3, drastically increasing the electrophilicity of C2 and lowering the activation energy for the incoming aniline nucleophile.
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Thermal Activation: Heat the mixture to 100–120 °C for 12–16 hours.
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Self-Validation (IPC): Monitor via LC-MS. The disappearance of the m/z 220 peak and the emergence of the product mass (e.g., m/z ~350-450 depending on the aniline) validates the C-N bond formation.
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Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash column chromatography (Silica gel, DCM/MeOH gradient).
References
- Google Patents. "US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators." United States Patent and Trademark Office.
- Google Patents. "US8835430B2 - 2,4-pyrimidinediamine compounds and their uses." United States Patent and Trademark Office.
Sources
- 1. US8802674B2 - Aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 2. US8835430B2 - 2,4-pyrimidinediamine compounds and their uses - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
